![molecular formula C14H20O3Si B15291891 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuranone core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: Benzofuranone derivative with a free hydroxyl group.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Base: Imidazole or pyridine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: Room temperature, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone involves its ability to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol: Similar protecting group but different core structure.
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1H-indazole: Similar protecting group with an indazole core.
3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol: Similar protecting group with a phenol core.
Uniqueness
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. The presence of the TBDMS group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H20O3Si |
|---|---|
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-11-6-7-12-10(8-11)9-13(15)16-12/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
DWPSSLUCHZJJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



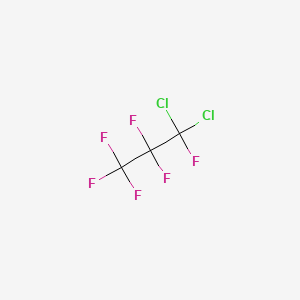
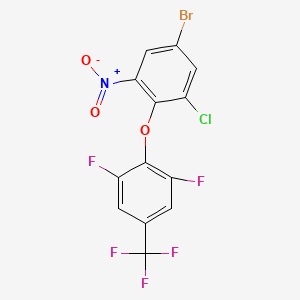
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

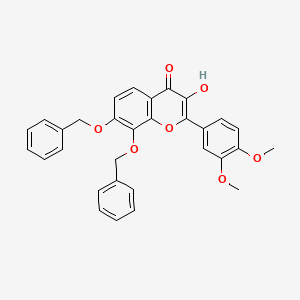
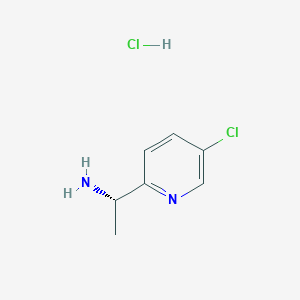
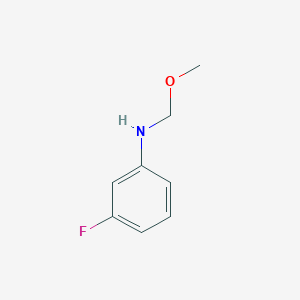
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
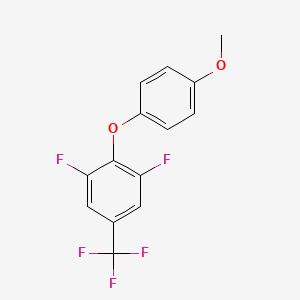
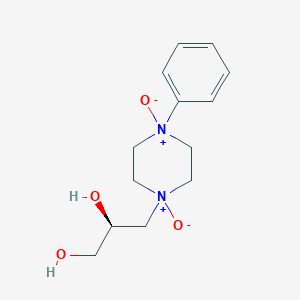
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
